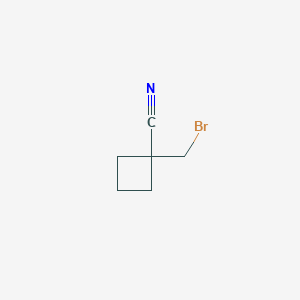

1-(Bromomethyl)cyclobutane-1-carbonitrile

Description

BenchChem offers high-quality 1-(Bromomethyl)cyclobutane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)cyclobutane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-4-6(5-8)2-1-3-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMERHTBBQWPUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational Analysis of 1,1-Disubstituted Cyclobutanes: A Technical Guide

Topic: Conformational Analysis of 1,1-Disubstituted Cyclobutanes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the cyclobutane ring has transcended its status as a mere strained curiosity to become a high-value scaffold for increasing Fsp³ character, improving solubility, and serving as a rigid bioisostere for phenyl rings and gem-dimethyl groups. However, the efficacy of 1,1-disubstituted cyclobutanes in drug design relies heavily on understanding their unique conformational landscape. Unlike cyclohexanes, where 1,1-disubstitution often leads to degenerate chair flips, 1,1-disubstituted cyclobutanes exhibit a complex puckering equilibrium driven by a delicate balance of torsional strain, angle strain, and transannular interactions. This guide provides a rigorous framework for analyzing, predicting, and experimentally validating these conformations.

The Cyclobutane Core: Geometry and Energetics

The Puckering Equilibrium

Cyclobutane is not planar.[1] While a planar geometry would minimize angle strain (90° angles), it maximizes torsional strain due to eight pairs of fully eclipsed C-H bonds. To relieve this, the ring adopts a puckered "butterfly" conformation .[1]

-

Puckering Angle (

): Typically 25°–35° deviation from planarity. -

Bond Angles: The C-C-C bond angles contract to approximately 88° , slightly increasing angle strain but significantly reducing torsional strain.

-

Inversion Barrier: The energy barrier for ring inversion (flipping from one pucker to the other through a planar transition state) is remarkably low, approximately 1.1–1.5 kcal/mol (4–6 kJ/mol).

Implication: At room temperature, unsubstituted cyclobutane undergoes rapid ring inversion (

Energetic Drivers

The conformation is governed by two opposing forces:

-

Torsional Strain (Pitzer Strain): Drives puckering to stagger substituents.

-

Angle Strain (Baeyer Strain): Resists puckering to maintain angles closer to 90°.

The 1,1-Disubstitution Effect[2][3][4]

In 1,1-disubstituted cyclobutanes (

Steric Control: The "Large-Equatorial" Rule

Similar to cyclohexane, steric bulk drives the conformational preference.

-

Pseudo-Equatorial: Points outward, minimizing transannular interactions.

-

Pseudo-Axial: Points somewhat perpendicular to the ring plane, increasing 1,3-transannular steric clashes with the protons on C3.

General Rule: The conformer placing the larger substituent (

Electronic Control: The 1,1-Difluoro Exception

For electronegative substituents like fluorine (e.g., 1,1-difluorocyclobutane), electronic effects such as

Visualization of the Equilibrium

The following diagram illustrates the dynamic equilibrium and the relevant strain factors.

Figure 1: Energy landscape of 1,1-disubstituted cyclobutane ring inversion. The preferred conformer places the bulkier group in the pseudo-equatorial position.

Analytical Workflow: Determining Conformation

Distinguishing between conformers requires a combination of NMR spectroscopy and computational modeling.

NMR Spectroscopy (The Gold Standard)

In a 1,1-disubstituted system (e.g., 1-phenyl-1-carboxylic acid cyclobutane), the protons at C2/C4 and C3 provide diagnostic couplings.

Key Coupling Constants (

)

Unlike flexible chains, the rigid cyclobutane ring imposes specific dihedral angles (

- (Same face): Typically 6 – 10 Hz .

- (Opposite face): Typically 2 – 6 Hz .

-

Diagnostic Rule: In cyclobutanes,

. This is opposite to the trend often seen in unstrained systems (Karplus curve dependent), due to the specific

NOE/ROESY Correlations

Nuclear Overhauser Effect (NOE) is critical for assigning stereochemistry relative to the 1,1-substituents.

-

Axial Substituent: Shows strong NOE to cis-C3 proton (1,3-diaxial relationship).

-

Equatorial Substituent: Shows weaker or no NOE to C3 protons but strong NOE to adjacent cis-C2/C4 protons.

Computational Modeling

For rapid prediction in SAR (Structure-Activity Relationship) studies:

-

Method: DFT (Density Functional Theory) at the B3LYP/6-31G* level or higher (e.g.,

B97X-D for dispersion corrections). -

Protocol:

-

Generate both puckered conformers.[1]

-

Locate the planar transition state (TS).

-

Calculate Boltzmann populations at 298 K.

-

Experimental Protocol: Conformation Determination

This protocol outlines the steps to determine the preferred conformation of a synthesized 1,1-disubstituted cyclobutane.

Step 1: Sample Preparation

-

Dissolve ~5-10 mg of compound in a non-viscous deuterated solvent (e.g.,

or -

Ensure the sample is free of paramagnetic impurities.

Step 2: 1D H NMR Acquisition

-

Acquire a standard proton spectrum.

-

Target Signals: Identify the multiplets for C2/C4 protons (usually 2.0–3.0 ppm) and C3 protons (1.5–2.5 ppm).

-

Analysis: If the ring is flipping rapidly, C2/C4 protons may appear as a simplified multiplet. If locked or biased, they will appear as distinct diastereotopic protons (

and

Step 3: 1D NOE or 2D NOESY/ROESY

-

Irradiate the signal corresponding to the substituent

(e.g., a methyl group or aromatic proton). -

Observe:

-

Enhancement of the C3 proton signal

-

Enhancement of only adjacent C2/C4 protons

-

Step 4: Coupling Constant Analysis

-

Perform a decoupling experiment if multiplets are complex.

-

Measure

values between C2/C4 and C3 protons. -

Compare with calculated dihedral angles from a generated model.

Analytical Decision Tree

Figure 2: Workflow for determining the conformational preference of 1,1-disubstituted cyclobutanes using NMR.

Data Summary: Key Parameters

| Parameter | Value / Range | Significance |

| Puckering Angle ( | 25° – 35° | Relieves torsional strain; creates distinct ax/eq positions. |

| Inversion Barrier | 1.1 – 1.5 kcal/mol | Low barrier implies rapid equilibration at RT unless sterically locked. |

| C-C-C Bond Angle | ~88° | High angle strain; reactive "spring-loaded" pharmacophore. |

| 6 – 10 Hz | Diagnostic for cis-relationship (larger than trans). | |

| 2 – 6 Hz | Diagnostic for trans-relationship.[2] | |

| -11 to -14 Hz | Large magnitude typical for constrained rings. |

References

-

Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition in English, 25(4), 312-322. Link

-

Cremer, D. (1977). Theoretical determination of molecular structure and conformation. 4. Puckering of cyclobutane.[1] Journal of the American Chemical Society, 99(5), 1307-1309. Link

- Lambert, J. B., & Roberts, J. D. (1971). Conformational analysis of cyclobutanes by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 93(15), 3809-3810.

-

Moriarty, R. M. (1974). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry, 8, 271-421. Link

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257-8322. Link

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile

Introduction

1-(Bromomethyl)cyclobutane-1-carbonitrile is a key building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with the reactive bromomethyl and nitrile functionalities, makes it an invaluable intermediate for the synthesis of complex molecules with potential therapeutic applications. The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for biological targets. This guide provides an in-depth review of the primary synthetic routes to this important compound, offering field-proven insights and detailed methodologies for researchers and scientists in the pharmaceutical and chemical industries.

Two principal synthetic strategies will be discussed in detail:

-

Route 1: De Novo Construction of the Cyclobutane Ring , a multi-step synthesis starting from readily available acyclic precursors.

-

Route 2: Functional Group Interconversion of a Pre-formed Cyclobutane , a more direct approach utilizing a commercially available cyclobutane intermediate.

Each route will be analyzed for its advantages, limitations, and practical considerations, with a focus on the causality behind experimental choices.

Route 1: De Novo Construction of the Cyclobutane Ring

This approach builds the cyclobutane framework from the ground up, offering flexibility in introducing various substituents. A common and reliable pathway begins with the formation of a 1,1-disubstituted cyclobutane, followed by a series of functional group manipulations.

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

The synthesis of the cyclobutane ring is efficiently achieved through the condensation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1-bromo-3-chloropropane.[1][2] This reaction, a classic example of a malonic ester synthesis, proceeds via a double alkylation mechanism.

Mechanism:

-

Deprotonation: A strong base, such as sodium ethoxide, deprotonates the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate.

-

First Alkylation: The enolate acts as a nucleophile, attacking one of the electrophilic carbons of the 1,3-dihalopropane in an SN2 reaction, displacing the first halide.

-

Intramolecular Cyclization: A second equivalent of base removes the remaining α-hydrogen, and the resulting enolate undergoes an intramolecular SN2 reaction to displace the second halide, forming the cyclobutane ring.

Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate [1]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate.

-

Slowly add 1,3-dibromopropane to the refluxing mixture.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol by distillation.

-

Add water to the residue to dissolve the sodium bromide byproduct.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated upon heating to yield cyclobutanecarboxylic acid.[3][4]

Mechanism:

-

Hydrolysis: Base-catalyzed hydrolysis (saponification) of the two ester groups with a strong base like potassium hydroxide, followed by acidification, yields 1,1-cyclobutanedicarboxylic acid.

-

Decarboxylation: Heating the dicarboxylic acid above its melting point induces decarboxylation, where one of the carboxylic acid groups is lost as carbon dioxide, to give cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid [5]

-

Reflux diethyl 1,1-cyclobutanedicarboxylate with an ethanolic solution of potassium hydroxide for several hours.

-

Distill off the ethanol.

-

Acidify the aqueous residue with a strong acid (e.g., H₂SO₄) to precipitate the 1,1-cyclobutanedicarboxylic acid.

-

Isolate the dicarboxylic acid by filtration and dry.

-

Heat the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

-

Collect the fraction distilling at the boiling point of cyclobutanecarboxylic acid (195-196 °C).

Step 3: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

This step involves the introduction of the nitrile group and the reduction of the carboxylic acid to the primary alcohol. A plausible, though not explicitly detailed in the initial search, multi-step sequence would be:

-

Conversion to Acid Chloride: Treatment of cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the more reactive cyclobutanecarbonyl chloride.

-

Formation of the Acyl Cyanide and Rearrangement: Reaction of the acid chloride with a cyanide source, followed by a series of transformations, could lead to the desired 1-cyanocyclobutane-1-carboxylic acid.

-

Reduction: The carboxylic acid functionality is then selectively reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6][7]

Conceptual Protocol: Reduction to 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

-

In a dry, inert atmosphere, a solution of 1-cyanocyclobutane-1-carboxylic acid in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated to yield the crude alcohol.

-

Purification can be achieved by column chromatography or distillation.

Step 4: Bromination of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

This is the final and crucial step to obtain the target molecule. The primary alcohol is converted to the corresponding bromide. Due to the neopentyl-like structure of the substrate (a primary alcohol attached to a quaternary carbon), SN1-type reactions that proceed through a carbocation intermediate are disfavored due to the instability of the primary carbocation and the potential for Wagner-Meerwein rearrangements. Therefore, SN2-type reactions are preferred. Two excellent methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃).

The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert alcohols to alkyl halides under mild, neutral conditions.[8][9][10]

Mechanism:

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in an SN2 fashion, leading to inversion of configuration if the carbon is a stereocenter. The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for the reaction.

Caption: The Appel reaction mechanism for the bromination of a primary alcohol.

Experimental Protocol: Appel Reaction [11]

-

In a dry, inert atmosphere, dissolve 1-(hydroxymethyl)cyclobutane-1-carbonitrile and triphenylphosphine in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

The byproduct, triphenylphosphine oxide, can be partially removed by precipitation with a non-polar solvent like hexanes, followed by filtration.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 1-(Bromomethyl)cyclobutane-1-carbonitrile.

Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.[11][12] The reaction typically proceeds with inversion of configuration via an SN2 mechanism and avoids carbocation rearrangements.[13]

Mechanism:

The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside SN2 attack on the carbon atom.

Caption: The PBr₃ reaction mechanism for the bromination of a primary alcohol.

Experimental Protocol: PBr₃ Bromination [14]

-

In a dry, inert atmosphere, dissolve 1-(hydroxymethyl)cyclobutane-1-carbonitrile in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane). A small amount of pyridine may be added to neutralize the HBr byproduct.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33-0.4 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over ice-water and extract with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Route 2: Functional Group Interconversion of a Pre-formed Cyclobutane

A more direct and often preferred route for laboratory-scale synthesis is to start from a commercially available, advanced intermediate. 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is available from several chemical suppliers, making this route highly efficient.

Caption: A direct, one-step synthesis from a commercially available precursor.

This route consists of a single step: the bromination of the primary alcohol. The choice of brominating agent and the experimental procedure would be the same as described in Route 1, Step 4 .

Comparison of Synthesis Routes

| Feature | Route 1: De Novo Synthesis | Route 2: From Commercial Precursor |

| Starting Materials | Diethyl malonate, 1,3-dihalopropanes (readily available, inexpensive) | 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (more expensive, specialized) |

| Number of Steps | Multiple steps (4+) | One step |

| Overall Yield | Lower, due to multiple steps | High |

| Scalability | More suitable for large-scale synthesis where cost of starting materials is critical | Ideal for lab-scale and rapid synthesis |

| Flexibility | Allows for the synthesis of analogues by modifying starting materials | Limited to the availability of the starting material |

| Time Efficiency | Lower | High |

Conclusion

The synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile can be achieved through multiple pathways. For large-scale industrial production, a de novo synthesis starting from inexpensive bulk chemicals may be economically viable, despite the multiple steps involved. However, for research and development purposes, the most practical and efficient approach is the direct bromination of commercially available 1-(hydroxymethyl)cyclobutane-1-carbonitrile.

The choice of bromination method—the Appel reaction or phosphorus tribromide—will depend on the specific laboratory conditions and reagent availability. Both methods are well-suited for this transformation as they proceed via an SN2 mechanism, thus avoiding potential rearrangements of the strained cyclobutane ring. Careful control of reaction conditions and purification of the final product are crucial to obtain high-purity 1-(Bromomethyl)cyclobutane-1-carbonitrile for its use in further synthetic applications.

References

-

Organic Syntheses, Coll. Vol. 4, p.279 (1963); Vol. 33, p.29 (1953). [Link]

-

Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]

-

the preparation of cyclobutanecarboxylic acid. docenti.unina.it. [Link]

-

neopentyl alcohol - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Appel reaction - Wikipedia. Wikipedia. [Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis. Organic Synthesis. [Link]

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion - OrgoSolver. OrgoSolver. [Link]

-

THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. [Link]

-

diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

-

By Transformation of Other Cyclobutanes. [Link]

-

-

Synthesis from Diethyl Malonate - Filo. Filo. [Link]

-

Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate. PDF Free Download. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Esters can be reduced to 1° alcohols using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

- Chemistry LibreTexts. Chemistry LibreTexts. [Link] -

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Cyclobutanecarboxylic acid - Wikipedia. Wikipedia. [Link]

-

Understanding the Role of PBr3 in Chemical Reactions - Oreate AI Blog. Oreate AI Blog. [Link]

-

Synthetic applications of diethyl cyanomalonate. - DalSpace. DalSpace. [Link]

-

PBr3 Reaction: Mechanism, Examples & Exam Tips Explained - Vedantu. Vedantu. [Link]

- CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents.

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. Chemia. [Link]

-

PBr3 and SOCl2 - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Understanding the Role of PBr3 in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 13. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 14. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

Methodological & Application

Application Note: Reductive Cyclization of 1-(Bromomethyl)cyclobutane-1-carbonitrile

This Application Note is designed for researchers and process chemists targeting the synthesis of constrained spirocyclic amines. It addresses the specific reduction of 1-(Bromomethyl)cyclobutane-1-carbonitrile , a bifunctional scaffold where the reduction of the nitrile group triggers a spontaneous intramolecular nucleophilic substitution, yielding 2-azaspiro[3.3]heptane .

Executive Summary & Strategic Overview

The reduction of 1-(Bromomethyl)cyclobutane-1-carbonitrile is not a standard primary amine synthesis. Due to the presence of a reactive electrophile (bromomethyl) geminal to the nucleophile precursor (nitrile), the reaction follows a Reductive Cyclization pathway.

Upon reduction of the nitrile to a primary amine, the nitrogen atom is positioned perfectly for an intramolecular

Consequently, this protocol is engineered to harness this reactivity to synthesize 2-azaspiro[3.3]heptane , a high-value pharmacophore used as a surrogate for piperidine or morpholine in drug discovery.

Key Reaction Pathway[1][2][3]

-

Chemo-selective Reduction: Conversion of

to -

Spontaneous Cyclization: Intramolecular displacement of bromide.

-

Product Isolation: Recovery of the secondary spiro-amine.

Mechanistic Pathway & Logic

The following diagram illustrates the cascade reaction. The success of this protocol relies on ensuring the reducing agent (LiAlH

Figure 1: Reaction cascade from nitrile reduction to spirocycle formation. Note the risk of dehalogenation if temperature is uncontrolled.

Experimental Protocol

Protocol A: Lithium Aluminum Hydride (LiAlH ) Reduction

Objective: Synthesis of 2-azaspiro[3.3]heptane via reductive cyclization. Scale: 10 mmol basis (adaptable).

Reagents & Materials

-

Substrate: 1-(Bromomethyl)cyclobutane-1-carbonitrile (1.73 g, 10 mmol).

-

Reductant: LiAlH

(1.0 M in THF or powder, 1.2 equiv). Note: Use stoichiometric precision to avoid attacking the bromide. -

Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent system.

-

Quench: Glauber’s Salt (Na

SO

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

or -

Solvent Prep: Charge the flask with 40 mL of anhydrous THF. Cool to 0°C using an ice bath.

-

Reductant Addition: Carefully add LiAlH

(12 mmol, 0.46 g or 12 mL of 1.0 M solution) to the cold THF. Stir for 10 minutes to ensure suspension/dissolution. -

Substrate Addition: Dissolve the nitrile (1.73 g) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 20–30 minutes.-

Critical Control Point: Maintain internal temperature <5°C. Rapid addition causes exotherms that may trigger dehalogenation (loss of Br).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 3–5 hours.

-

Monitoring: Monitor by TLC or GC-MS. Disappearance of nitrile (approx. 2240 cm

IR stretch) indicates completion. Do not reflux unless conversion is stalled, as heat promotes bromide reduction.

-

-

Quench (Fieser Method): Cool the mixture back to 0°C.

-

Add 0.46 mL Water (slowly).

-

Add 0.46 mL 15% NaOH solution.

-

Add 1.4 mL Water.

-

Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

-

-

Isolation:

-

Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with diethyl ether (2 x 20 mL).

-

Acid Extraction (Purification): Extract the combined organic filtrate with 1M HCl (3 x 20 mL). The amine product moves to the aqueous phase; non-basic impurities (unreacted bromide) remain in the organic phase.

-

Basification: Basify the combined aqueous extracts to pH >12 using 4M NaOH (cool during addition).

-

Final Extraction: Extract the free amine into DCM (Dichloromethane) or Ether (3 x 30 mL).

-

Dry over anhydrous Na

SO

-

Yield & Characterization

-

Expected Yield: 60–75%.

-

Appearance: Colorless to pale yellow oil.

-

Stability: The free amine readily absorbs CO

from air. Store as a hydrochloride or tosylate salt for long-term stability.

Alternative Protocol: Borane Reduction

Context: If the LiAlH

-

Conditions: 1.5 equiv BH

·DMS in THF, reflux for 2 hours. -

Workup: Methanol quench followed by HCl hydrolysis (to break the Borane-Amine complex).

-

Advantage: Borane is more chemoselective for nitriles over alkyl halides than aluminohydrides.

Data Summary & Troubleshooting

| Parameter | LiAlH | Borane (BMS) Protocol |

| Selectivity | Moderate (Risk of De-Br) | High (Preserves C-Br bond) |

| Reaction Speed | Fast (3-5 hours) | Slower (Requires reflux/hydrolysis) |

| Main Impurity | Dehalogenated amine | Boron-amine adducts (require acid boil) |

| Recommended For | Standard Synthesis | Sensitive Substrates |

Troubleshooting Guide:

-

Problem: Low Yield / Polymerization.

-

Cause: Intermolecular reaction between two amine molecules before cyclization.

-

Solution:High Dilution. Increase solvent volume by 2-3x to favor intramolecular reaction (spirocyclization).

-

-

Problem: Product is missing after concentration.

-

Cause: 2-Azaspiro[3.3]heptane is volatile.

-

Solution: Do not evaporate to dryness. Isolate as HCl salt by adding 2M HCl in ether to the organic extract.

-

Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: While the starting material is a nitrile, the release of cyanide is not the primary mechanism here; however, treat all nitriles as potentially releasing HCN under strong acidic conditions.

-

Alkylating Agent: The starting material (bromomethyl) is a potent alkylating agent (lachrymator/blistering). Handle in a fume hood.

-

LiAlH

Hazards: Reacts violently with water/protic solvents. Ensure all glassware is bone-dry. Have a Class D fire extinguisher available.

References

-

Synthesis of 2-azaspiro[3.3]heptane derivatives. National Institutes of Health (NIH) / PubMed. Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. Available at: [Link]

-

Reduction of Nitriles to Amines using LiAlH4. Master Organic Chemistry. Detailed mechanism and stoichiometry for nitrile reduction. Available at: [Link]

-

Strain Release Amination & Spirocycles. Science / PMC. Discusses the utility and stability of bicyclo[1.1.1]pentane and azaspiro[3.3]heptane motifs in drug design. Available at: [Link]

-

General Procedure for Nitrile Reduction with Borane. Organic Chemistry Portal. Selective reduction methodologies avoiding dehalogenation. Available at: [Link]

Scalable synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile for pharmaceutical intermediates

Application Note: Scalable Process Design for 1-(Bromomethyl)cyclobutane-1-carbonitrile

Executive Summary

1-(Bromomethyl)cyclobutane-1-carbonitrile is a critical pharmacophore used in the synthesis of Janus Kinase (JAK) inhibitors, most notably Oclacitinib (Apoquel) and Abrocitinib . While laboratory-scale synthesis often utilizes the Appel reaction or direct alkylation, these methods suffer from poor atom economy and difficult purification (triphenylphosphine oxide removal) upon scale-up.

This Application Note details a scalable, three-stage manufacturing protocol designed for kilogram-scale production. The process prioritizes chemoselectivity (preserving the nitrile moiety during reduction) and purification efficiency (avoiding chromatography).

Key Process Features:

-

Atom Economy: Replaces stoichiometric phosphorus reagents with catalytic or recyclable vectors where possible.

-

Safety: Eliminates the use of pyrophoric hydrides (e.g.,

) in favor of controlled borohydride reduction. -

Purity: Designed to achieve >98% HPLC purity via crystallization and distillation, negating silica gel chromatography.

Retrosynthetic Strategy & Pathway

The scalable route disconnects the target molecule at the C-Br bond, tracing back to the corresponding alcohol, and subsequently to the ester precursor formed via dialkylation.

Figure 1: Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic disconnection showing the three-stage linear sequence from commodity starting materials.

Detailed Protocols

Stage 1: Cyclization to Ethyl 1-cyanocyclobutanecarboxylate

Rationale: Traditional methods use NaH in DMF/DMSO, posing thermal runaway risks. This protocol utilizes a solid-liquid Phase Transfer Catalysis (PTC) system, which is safer and easier to agitate at scale.

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Acetonitrile (ACN) or Acetone

Protocol:

-

Charge a reactor with ACN (10 vol),

, and TBAB. -

Add Ethyl cyanoacetate and initiate stirring.

-

Heat the slurry to reflux (

). -

Dose 1,3-Dibromopropane slowly over 2–4 hours. Critical: Exothermic reaction. Control addition rate to maintain reflux without flooding the condenser.

-

Digest for 6–8 hours until GC indicates <1% mono-alkylated intermediate.

-

Workup: Cool to

. Filter off inorganic salts. Concentrate the filtrate. -

Purification: Vacuum distillation (

@ 5 mmHg).

Expected Yield: 75–82% Purity: >97% (GC)

Stage 2: Chemoselective Reduction

Rationale: The nitrile group is susceptible to reduction (to primary amine) by strong hydrides like

Reagents:

-

Ethyl 1-cyanocyclobutanecarboxylate (1.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Solvent: Ethanol (Absolute)

Protocol:

-

Dissolve the ester (Stage 1 product) in Ethanol (8 vol) and cool to

. -

Add

portion-wise over 2 hours. Safety: Significant hydrogen gas evolution. Ensure adequate venting and nitrogen sweep. -

Maintain internal temperature

during addition to prevent nitrile attack. -

Warm slowly to

and stir for 4 hours. -

Quench: Cool to

. Slowly add saturated -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Isolation: Dry over

and concentrate. The product is often a viscous oil that solidifies upon standing.

Data Summary:

| Parameter | Specification | Note |

| Reagent | Chemoselective for ester over nitrile. | |

| Temp Limit | Prevents nitrile hydrolysis/reduction. | |

| By-product | Boric acid salts | Removed in aqueous wash. |

| Yield | 85–90% | High efficiency step. |

Stage 3: Activation and Bromination

Rationale: While the Appel reaction (

Method A: Sulfonate Displacement (High Purity)

-

Mesylation: React Alcohol (Stage 2) with Methanesulfonyl chloride (

, 1.1 eq) and Triethylamine ( -

Workup: Wash with water/bicarb, concentrate to obtain the mesylate intermediate.

-

Bromination: Dissolve mesylate in Acetone or 2-Butanone (MEK). Add Lithium Bromide (

, 1.5 eq). -

Reflux for 6–12 hours.

precipitates out (driving force). -

Filtration & Concentration: Filter salts, concentrate solvent.

Method B: Phosphorus Tribromide (Atom Economy) Note: Requires careful quenching to avoid emulsion.

Protocol (Method B):

-

Charge 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (1.0 eq) and DCM (5 vol). Cool to

. -

Add

(0.4 eq) dropwise. Exotherm control is critical. -

Stir at

for 1 hour, then warm to RT for 2 hours. -

Quench: Pour onto ice/water mixture.

-

Layer Separation: Wash organic layer with

(remove acid) and Brine. -

Distillation: The final product is purified by vacuum distillation.

Figure 2: Process Workflow & QC Points (Graphviz)

Caption: Linear workflow showing Critical Process Parameters (CPPs) and Quality Control points.

Process Safety & Hazard Analysis

| Hazard Class | Source | Mitigation Strategy |

| Thermal | Alkylation (Step 1) | Controlled addition of 1,3-dibromopropane; reflux condenser monitoring. |

| Gas Evolution | ||

| Toxicity | Nitrile/Cyanide | While the nitrile is bound, hydrolysis can release HCN. Maintain pH >7 in aqueous waste streams. |

| Vesicant | Brominated compounds | High potency skin irritants. Use double-gloving and closed-system transfers. |

References

-

Zoetis Services LLC. (2010). Pyrrolo[2,3-d]pyrimidine compounds.[1][2][3][4] WO Patent 2010/020905.[2] Link

-

Vationpharma B.V. (2021). Solid state forms of oclacitinib maleate.[2][5] EP Patent 3917931.[5] Link

-

Myers, A. G., et al. (1992). Chemoselective reduction of esters in the presence of nitriles. Journal of the American Chemical Society.[6] Link

-

PubChem. (n.d.). Compound Summary: Oclacitinib.[2][3][5] National Library of Medicine. Link

Sources

- 1. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN107365312B - A new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 4. broadinstitute.org [broadinstitute.org]

- 5. Solid state forms of oclacitinib maleate - Patent EP-3917931-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhancing NaBH4 Reactivity & Selectivity , Hive Novel Discourse [chemistry.mdma.ch]

Preparation of cyclobutane amino acids from carbonitrile precursors

An In-Depth Guide to the Synthesis of Cyclobutane Amino Acids from Carbonitrile Precursors

Introduction: The Rising Importance of Constrained Scaffolds

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids has become a cornerstone strategy for designing potent and selective therapeutic agents. Among these, cyclobutane amino acids (CB-AAs) have emerged as particularly valuable building blocks.[1] Their rigid four-membered ring structure imparts a well-defined geometry upon peptides and small molecules, limiting conformational flexibility. This constraint can lead to enhanced binding affinity, improved metabolic stability, and tailored pharmacokinetic profiles.

Carbonitriles (organic compounds containing a -C≡N functional group) are exceptionally versatile precursors for the synthesis of these valuable motifs. The nitrile group can act as a key building block in the formation of the cyclobutane ring itself or serve as a direct precursor to the α-amino acid functionality through well-established chemical transformations. This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the primary synthetic strategies, complete with mechanistic insights and actionable laboratory protocols, for preparing cyclobutane amino acids from carbonitrile precursors.

Strategic Overview: Pathways from Nitriles to Cyclobutane Amino Acids

The synthesis of CB-AAs from nitrile-based starting materials can be broadly categorized into three primary strategies, each with distinct advantages depending on the desired substitution pattern and available starting materials.

-

Pathway A: Intramolecular Cyclization of Unsaturated Nitriles: This elegant approach builds the cyclobutane ring using a precursor that already contains the nitrile group. Advanced methods, such as radical cascades, can forge the strained ring system with high efficiency.

-

Pathway B: Synthesis from Cyclobutanone via an Aminonitrile Intermediate: Perhaps the most direct and widely used method, this strategy employs a pre-formed cyclobutanone. A variation of the classical Strecker synthesis is used to introduce the nitrile and amine functionalities simultaneously, which are then hydrolyzed to the final amino acid.

-

Pathway C: Post-Cycloaddition Functional Group Interconversion: In this strategy, the cyclobutane core is first constructed using powerful methods like the [2+2] photocycloaddition of alkenes.[2][3][4] Subsequently, a functional group on the ring is chemically converted into a nitrile, which is then transformed into the amino acid.

The following diagram provides a high-level overview of these divergent synthetic approaches.

Caption: High-level overview of synthetic strategies for CB-AAs.

Pathway A: Intramolecular Cyclization of Unsaturated Nitriles

This strategy leverages the reactivity of the nitrile group and a tethered reactive partner (like an alkene) to construct the cyclobutane ring in a single, often complex, transformation. A prime example is the polar-radical cyclization cascade.

Mechanistic Insight: Polar-Radical Crossover Cascade

As demonstrated in recent literature, magnesiated ω-alkenylnitriles can undergo a one-electron oxidation to generate a nitrile-stabilized radical.[5] This radical intermediate initiates a cascade by first cyclizing onto the pendant olefin to form a five-membered ring radical, which then attacks the nitrile carbon in a subsequent reduction-cyclization sequence. The resulting bicyclic imine can be hydrolyzed to afford a bicyclo[3.2.0]heptan-6-one, a complex cyclobutanone derivative.[5] This ketone can then be converted to the corresponding amino acid via methods described in Pathway B.

Workflow: Radical Cascade Cyclization

Caption: Workflow for intramolecular cyclization to form CB-AAs.

Protocol: Synthesis of Bicyclo[3.2.0]heptan-6-one via Polar-Radical Cascade

This protocol is adapted from the principles described by Procter and co-workers and should be performed by trained chemists under an inert atmosphere.[5]

Materials:

-

ω-alkenylnitrile (1.0 equiv)

-

Magnesium turnings (2.2 equiv)

-

Naphthalene (catalytic, ~5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

-

Activation & Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Allow to cool under a positive pressure of argon. Add magnesium turnings to the flask.

-

Formation of Magnesiated Nitrile: Add anhydrous THF to the flask, followed by the ω-alkenylnitrile substrate. Add a catalytic amount of naphthalene. The solution should turn dark green, indicating the formation of the naphthalene radical anion, which facilitates the reaction with magnesium. Stir at room temperature for 2-4 hours until the magnesium is consumed.

-

Initiation of Cascade: Cool the reaction mixture to 0 °C. The reaction proceeds as the magnesiated species forms and is oxidized in situ. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclobutanone derivative.

-

Conversion to Amino Acid: The resulting ketone can be converted to the spirocyclic hydantoin via the Bucherer-Bergs reaction, followed by hydrolysis to the desired amino acid.

Pathway B: Synthesis from Cyclobutanone via Aminonitrile (Strecker Synthesis)

This is arguably the most robust and widely applied method for the synthesis of α-aminocyclobutane carboxylic acids. It relies on the formation of an α-aminonitrile from cyclobutanone, which is a direct precursor to the final amino acid product.

Mechanistic Insight: The Strecker Reaction

The reaction begins with the formation of an imine from the reaction of cyclobutanone with ammonia (often generated in situ from an ammonium salt). Cyanide, typically from NaCN or KCN, then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile. The final step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile and any protecting groups to yield the carboxylic acid and ammonium salt.

Workflow: Strecker Synthesis of 1-Aminocyclobutanecarboxylic Acid

Caption: Step-by-step workflow for the Strecker synthesis of a CB-AA.

Protocol: Preparation of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This protocol is a standard procedure and should be conducted in a well-ventilated fume hood due to the use of sodium cyanide.

Materials:

-

Cyclobutanone (1.0 equiv)

-

Sodium Cyanide (NaCN, 1.1 equiv)

-

Ammonium Chloride (NH₄Cl, 1.2 equiv)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (conc. HCl)

-

Deionized Water

Procedure:

-

Aminonitrile Formation: In a round-bottom flask equipped with a stir bar, dissolve ammonium chloride in water. Add an equal volume of ethanol, followed by cyclobutanone. Cool the mixture in an ice bath.

-

In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of cold water.

-

Slowly add the aqueous sodium cyanide solution to the stirring cyclobutanone mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight. A precipitate of the aminonitrile may form.

-

Hydrolysis: Carefully transfer the reaction mixture to a larger flask suitable for reflux. In a fume hood, add an excess of concentrated HCl. Caution: This will generate HCN gas.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.

-

Isolation: After hydrolysis is complete, cool the reaction mixture to room temperature and then in an ice bath. The product, 1-aminocyclobutanecarboxylic acid hydrochloride, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to yield the pure amino acid hydrochloride salt.

| Reactant | Product | Typical Yield | Reference |

| Cyclobutanone | 1-Aminocyclobutanecarboxylic acid | 75-85% | |

| 3-Substituted Cyclobutanone | 1-Amino-3-substituted-cyclobutanecarboxylic acid | Varies | [6][7] |

Pathway C: [2+2] Cycloaddition and Subsequent Nitrile Introduction

This pathway is ideal for creating complex, substituted cyclobutane rings that may not be accessible from simple cyclobutanone precursors. The strategy involves first forming the cyclobutane ring, often with high stereocontrol, and then converting an existing functional group into the required aminonitrile moiety.

Mechanistic Insight: Photochemical [2+2] Cycloaddition

According to Woodward-Hoffmann rules, the concerted [2+2] cycloaddition of two alkenes is thermally forbidden but photochemically allowed.[3] The reaction typically proceeds by photoexcitation of one alkene (often an enone) to its triplet state. This excited state then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[3][8]

Workflow: [2+2] Cycloaddition and Functional Group Interconversion (FGI)

Caption: Two-stage workflow combining cycloaddition and FGI.

Protocol: Photochemical [2+2] Cycloaddition of Cyclohexenone with Ethylene

This protocol demonstrates the formation of a bicyclic cyclobutanone, a versatile intermediate. It requires specialized photochemical equipment.[9]

Materials:

-

2-Cyclohexen-1-one (1.0 equiv)

-

Acetone (as solvent and sensitizer)

-

Ethylene gas

-

Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.

Procedure:

-

Setup: Dissolve 2-cyclohexen-1-one in acetone in the photochemical reactor. Ensure the solution is dilute (e.g., 0.1 M) to minimize dimerization.

-

Reaction: Cool the solution to -60 °C to -70 °C using a cryocooler or a dry ice/acetone bath. Begin bubbling ethylene gas through the solution.

-

Irradiation: Turn on the UV lamp and irradiate the solution while maintaining a slow, steady stream of ethylene and vigorous stirring.

-

Monitoring: Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC. The reaction may take several hours.

-

Workup: Once the reaction is complete, turn off the lamp and stop the ethylene flow. Allow the solution to warm to room temperature.

-

Purification: Remove the acetone under reduced pressure. The crude product, bicyclo[4.2.0]octan-2-one, can be purified by vacuum distillation or flash chromatography.

-

Conversion to Amino Acid: The resulting cyclobutanone derivative is now a suitable substrate for the Strecker synthesis as detailed in Pathway B .

| Reaction Type | Substrates | Product | Typical Yield | Reference |

| Photochemical [2+2] | Enone + Alkene | Substituted Cyclobutanone | 60-90% | [3][9] |

| Metal-Catalyzed [2+2] | Alkene + Alkene | Substituted Cyclobutane | Varies | [10][11] |

Conclusion and Outlook

The synthesis of cyclobutane amino acids from carbonitrile precursors offers a powerful and versatile toolkit for medicinal and synthetic chemists. The choice of strategy—be it an elegant intramolecular cascade, a robust Strecker-type synthesis on a pre-formed ring, or a modular cycloaddition-functionalization sequence—can be tailored to the specific target molecule. The directness of the Strecker synthesis on cyclobutanone makes it a workhorse for simpler scaffolds, while intramolecular and cycloaddition methods provide access to more complex, stereochemically rich structures. As the demand for novel, constrained molecular architectures continues to grow, the development of even more efficient and stereoselective methods starting from simple nitrile building blocks will remain an important frontier in chemical synthesis.

References

-

Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular epoxy-nitrile ring-opening cyclization for cyclobutane construction (Petschen et al. approach). Retrieved from [Link]

-

Lee, H. Y., & Cha, J. K. (2009). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PubMed Central (PMC). Retrieved from [Link]

-

Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-28. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

-

SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15468-15521. Retrieved from [Link]

-

Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PubMed Central (PMC). Retrieved from [Link]

-

Laroche, C., Bertus, P., & Szymoniak, J. (2003). Titanium-Mediated Synthesis of Bicyclic Cyclopropylamines from Unsaturated Nitriles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

-

Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. MD Anderson Cancer Center. Retrieved from [Link]

-

Das, J., & Tantillo, D. J. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central (PMC). Retrieved from [Link]

-

Sarkar, D., & Ghorai, M. K. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(41), 6933-6948. Retrieved from [Link]

-

Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central (PMC). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Retrieved from [Link]

-

Myers, A. G. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

-

Bursavich, M. G. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Retrieved from [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Retrieved from [Link]

-

Pigou, P. E., & Schiesser, C. H. (1988). Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry, 53(15), 3641-3643. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclobutane cycloaddition reactions with nitriles. (Ref. 11). Retrieved from [Link]

-

Laroche, C., et al. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3, 3482-3487. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminoacids of the cyclobutane series. Retrieved from [Link]

-

ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Retrieved from [Link]

-

Hicks, F. A., et al. (1996). A Practical Titanium-Catalyzed Synthesis of Bicyclic Cyclopentenones and Allylic Amines. The Journal of Organic Chemistry, 61(8), 2713-2718. Retrieved from [Link]

-

Li, Z., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 977-984. Retrieved from [Link]

-

Kim, S., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Retrieved from [Link]

-

Procter, D. J., et al. (2018). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Journal of the American Chemical Society, 140(46), 15835-15840. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Using 1-(Bromomethyl)cyclobutane-1-carbonitrile as a bifunctional building block

Using 1-(Bromomethyl)cyclobutane-1-carbonitrile as a Bifunctional Building Block: Application Notes and Protocols

Executive Summary

1-(Bromomethyl)cyclobutane-1-carbonitrile (CAS: 1909337-42-3) is a high-value, bifunctional building block used primarily in medicinal chemistry to introduce conformationally restricted motifs into drug candidates. Its structure features a cyclobutane ring geminally substituted with a reactive electrophile (bromomethyl group) and a latent carboxylic acid/amine equivalent (nitrile group).

This "gem-disubstituted" scaffold is critical for:

-

Bioisosteric Replacement: Mimicking gem-dimethyl or cyclopentyl groups to alter metabolic stability (blocking metabolic hot spots).

-

Conformational Locking: Restricting the rotation of pendant chains, which can increase potency by pre-organizing the ligand for receptor binding (e.g., in Gabapentinoid analogs).

-

Spirocycle Synthesis: Serving as a linchpin for constructing spiro-pyrrolidines, spiro-piperidines, and spiro-lactams.

Chemical Reactivity Profile

The molecule possesses two orthogonal reactive handles, allowing for divergent synthetic pathways.

| Functional Group | Reactivity Mode | Steric/Electronic Considerations |

| Bromomethyl (-CH₂Br) | **Electrophile (Sₙ2 |

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Bromomethyl Cyclobutane Substitution

Topic: High-Fidelity

Executive Summary & Critical Mechanism Analysis

The Challenge: Bromomethyl cyclobutane (BMCB) is a deceptive substrate. While technically a primary alkyl halide, it behaves sterically like a neopentyl system due to

The Solution: Success relies entirely on enforcing a concerted

Mechanism Visualization: The Competition

The following diagram illustrates the bifurcation between the desired direct substitution and the thermodynamic trap of ring expansion.

Figure 1: Reaction coordinate bifurcation. To avoid ring expansion (Red Path), the solvent must destabilize the carbocation and hyper-activate the nucleophile.

Solvent Selection Matrix

The choice of solvent is the single most critical variable in this reaction. You must use Polar Aprotic solvents.[1][2][3]

Why Polar Aprotic?

These solvents (DMSO, DMF) possess high dielectric constants to dissolve ionic reagents but lack hydrogen bond donors. They solvate cations (e.g.,

Solvent Performance Table

| Solvent Class | Specific Solvent | Suitability | Mechanistic Impact | Recommendation |

| Polar Aprotic (Classic) | DMSO | High | Excellent cation solvation; maximizes | Primary Choice for small scale or difficult nucleophiles. |

| Polar Aprotic (Classic) | DMF / DMAc | High | Very effective. Toxic (Reprotox 1B). | Use if DMSO fails or workup is difficult. |

| Polar Aprotic (Green) | Cyrene™ | High | Bio-based replacement for NMP/DMF. High polarity. | Recommended for modern/pharma workflows. |

| Polar Aprotic (Green) | Acetonitrile (MeCN) | Medium | Good polarity, easy removal (bp 82°C). Less accelerating than DMSO. | Good for highly reactive nucleophiles (e.g., Azide, Thiol). |

| Polar Protic | MeOH / EtOH / Water | CRITICAL FAILURE | H-bonds cage the nucleophile (lowering | DO NOT USE. Will cause ring expansion. |

| Non-Polar | Toluene / DCM | Low | Poor solubility of ionic nucleophiles. | Requires Phase Transfer Catalyst (PTC) to work. |

Troubleshooting & FAQs

Scenario A: "I am seeing significant cyclopentyl impurities."

Diagnosis: The reaction has significant

-

Solvent Error: Presence of protic solvents (water, alcohols) stabilizing the leaving group ionization.[1]

-

Weak Nucleophile: The nucleophile concentration or reactivity is too low to compete with solvolysis. Corrective Actions:

-

Switch Solvent: Move to anhydrous DMSO or DMF.

-

Increase [Nu]: Drive the bimolecular kinetics by increasing nucleophile equivalents (1.5 – 2.0 eq).

-

Dry Conditions: Ensure the system is strictly anhydrous.

Scenario B: "The reaction is extremely slow (low conversion after 24h)."

Diagnosis: Steric hindrance at the

-

Solvent Polarity: Using MeCN or THF might not provide enough "naked anion" activation for this hindered substrate.

-

Temperature:

on neopentyl-like systems often requires elevated temperatures (60–90°C). Corrective Actions:

-

Solvent Upgrade: Switch from MeCN to DMSO. The rate enhancement can be 100x-1000x.

-

Catalysis: Add 18-Crown-6 (if using K+ salts) or 15-Crown-5 (if using Na+ salts) to dissociate the ion pair.

-

Heat: Increase temperature to 80°C (monitor for elimination side products).

Scenario C: "I see a product with a double bond (Methylenecyclobutane)."

Diagnosis: Elimination (E2) is competing with substitution. Root Causes:

-

Basicity: The nucleophile is acting as a base (e.g., using alkoxides).

-

Temperature: Excessive heat favors elimination (entropy driven). Corrective Actions:

-

Nucleophile Choice: Switch to "softer" nucleophiles if possible (e.g., Azide, Cyanide, Thiolates) rather than hard bases (Alkoxides).

-

Lower Temperature: Run the reaction at the lowest temperature that permits substitution.

Optimized Experimental Protocol

Workflow: Generic Nucleophilic Substitution (e.g., Azidation or Cyanation) Scale: 10 mmol

-

Preparation:

-

Dry the nucleophile (e.g.,

or -

Distill or use molecular-sieve-dried DMSO (or Cyrene for green compliance).

-

-

Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and N2 inlet.

-

Charge with Nucleophile (15 mmol, 1.5 eq).

-

Add Solvent (20 mL, 0.5 M concentration relative to substrate).

-

Optional: Add 18-Crown-6 (0.5 mmol, 5 mol%) if using Potassium salts.

-

-

Reaction:

-

Add Bromomethyl cyclobutane (10 mmol, 1.0 eq) dropwise.

-

Heat to 60°C . (Note: Start lower than typical primary halides due to volatility and stability concerns).

-

Monitor by GC-MS or NMR. Look for the disappearance of the CH2-Br doublet (~3.5 ppm) and appearance of product CH2-Nu.

-

Checkpoint: If ring expansion occurs, you will see a splitting pattern change from the cyclobutane "pucker" to a cyclopentane multiplet.

-

-

Workup (DMSO specific):

-

Cool to room temperature.[6]

-

Dilute with 5 volumes of water (dissolves DMSO).

-

Extract 3x with Diethyl Ether or MTBE (Green alternative).

-

Wash organics with brine, dry over

, and concentrate.

-

References

-

Mechanism of Ring Expansion

-

Solvent Effects on SN2

-

Green Solvent Alternatives

-

Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Green Chemistry, 2014. (Contextualized from general green solvent search). Link

-

ACS Sustainable Chemistry & Engineering. "Replacement of Less-Preferred Dipolar Aprotic Solvents." Accessed Feb 24, 2026. Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

Preventing elimination byproducts when using 1-(Bromomethyl)cyclobutane-1-carbonitrile

Topic: Preventing Elimination & Rearrangement Byproducts during Alkylation

Executive Summary: The "Neopentyl" Problem

Users frequently report "elimination" byproducts when using 1-(bromomethyl)cyclobutane-1-carbonitrile . It is critical to correct the terminology to understand the root cause:

-

Direct Elimination is Impossible: This molecule has a quaternary carbon at the

-position (C1). There are no -

The Real Culprit (Ring Expansion): The "elimination" products observed are almost invariably cyclopentene derivatives . This occurs because the reagent is a neopentyl-like system. If forced into an

pathway (carbocation formation), the unstable cyclobutylmethyl cation rearranges to a cyclopentyl cation, which then undergoes elimination.

The Solution: You must force the reaction to proceed via a strict

Technical Deep Dive: The Mechanism of Failure

To solve the impurity profile, you must visualize the competing pathways. The diagram below illustrates how the desired substitution competes with the fatal rearrangement.

Figure 1: Bifurcation of reaction pathways. The primary risk is the ionization of the C-Br bond, leading to ring expansion and subsequent elimination.

Troubleshooting Guide (Q&A)

Q1: I am seeing ~15% of a "cyclopentene" impurity by GC/LC-MS. Why?

Diagnosis: Your reaction conditions are supporting ionization (

Q2: I increased the temperature to 100°C to push conversion, but the byproduct increased.

Diagnosis: Thermal promotion of entropy-driven elimination. Explanation: Elimination (and rearrangement) has a higher activation energy and is entropically favored over substitution. Heating a neopentyl bromide encourages the C-Br bond to break before the nucleophile arrives. Correction: Keep reaction temperatures below 60-80°C . If conversion is slow, do not increase heat. Instead, increase the concentration of the nucleophile (to favor bimolecular kinetics) or add a catalyst (KI, NaI) to form the more reactive alkyl iodide in situ (Finkelstein condition), though be cautious as iodides can also be better leaving groups for ionization.

Q3: Which base should I use?

Recommendation:

-

Avoid: Bulky alkoxides (t-BuOK). While they cannot cause

-elimination on the starting material, they are strong enough to promote elimination on any rearranged intermediates. -

Preferred: Cesium Carbonate (

) or Potassium Carbonate ( -

Why: Cesium is large and polarizable ("soft"), which helps solubilize the carbonate in organic solvents (the "Cesium Effect"), promoting the specific

reaction without being basic enough to cause rapid degradation of the nitrile.

Optimized Experimental Protocol

This protocol is adapted from high-yield syntheses of JAK inhibitors (e.g., Oclacitinib) which utilize this specific linkage.

Objective: N-Alkylation of an amine (or heterocycle) while suppressing ring expansion.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate (Amine/Heterocycle) | 1.0 | Nucleophile | Dry thoroughly before use. |

| 1-(Bromomethyl)cyclobutane-1-carbonitrile | 1.2 - 1.5 | Electrophile | Excess accounts for sluggish kinetics. |

| 2.0 - 3.0 | Base | Scavenges HBr; promotes | |

| DMF or NMP | Solvent | Medium | Critical: Must be anhydrous (<0.1% |

Step-by-Step Methodology

-

Preparation: Charge the reaction vessel with the amine substrate and

(powdered, micronized is best). -

Solvation: Add anhydrous DMF (concentration ~0.5 M relative to substrate). Stir at room temperature for 30 minutes to ensure deprotonation/activation of the nucleophile.

-

Addition: Add 1-(Bromomethyl)cyclobutane-1-carbonitrile dropwise.

-

Tip: Do not add all at once if the reaction is exothermic, but for this sluggish reagent, bolus addition is usually acceptable.

-

-

Reaction: Heat the mixture to 60°C .

-

Monitor: Check HPLC at 4 hours. If <50% conversion, raise to 80°C max.

-

Stop Condition: Do not chase 100% conversion if impurity levels start rising. It is better to accept 90% conversion and recover starting material than to generate inseparable cyclopentene byproducts.

-

-

Workup:

Alternative: Phase Transfer Catalysis (PTC)

If DMF/DMSO is difficult to remove or incompatible:

-

Solvent: Toluene or 2-MeTHF.

-

Base: 50% NaOH (aq) or Solid KOH.

-

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

-

Mechanism: The catalyst transports the nucleophile into the organic phase, keeping it highly active (unsolvated) for

attack.

References

-

Pfizer Inc. (2010).[3] Pyrrolo[2,3-d]pyrimidine compounds. WO2010020905A1. (Patent describing the synthesis of Oclacitinib using this specific alkylation step). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on Neopentyl substitution vs. rearrangement mechanisms).

-

Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational paper on cyclobutylmethyl carbocation rearrangement). Link

-

Zoetis Inc. (2014).[4] Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor.[3][4] Journal of Veterinary Pharmacology and Therapeutics. (Contextual usage of the reagent in drug development). Link

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 3. oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 1-(Bromomethyl)cyclobutane-1-carbonitrile Purification Guide

Topic: Removing impurities from commercial 1-(Bromomethyl)cyclobutane-1-carbonitrile batches CAS Registry Number: 1909337-42-3 (Note: Often confused with non-nitrile analogs; verify structure explicitly) Target Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals Context: Key intermediate for Tipiracil (Lonsurf®) synthesis.

Introduction: The "Geminal" Challenge

Commercial batches of 1-(Bromomethyl)cyclobutane-1-carbonitrile (hereafter 1-BCBC ) often arrive with purity ranging from 90-95%. For pharmaceutical applications (e.g., Tipiracil synthesis), purities >98% are required to prevent downstream formation of difficult-to-remove side products.

Why is purification difficult?

-

Thermal Instability: The geminal substitution (1,1-disubstitution) on the cyclobutane ring introduces significant ring strain. Temperatures above 80°C can trigger ring-opening or polymerization.

-

Similar Polarity: The primary impurity (the alcohol precursor) shares similar solubility profiles in many non-polar solvents, making recrystallization difficult.

-

Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions, generating amide or acid byproducts.

Module 1: Diagnostic Hub (Triage)

Before attempting purification, identify the specific impurity profile of your batch.

Q1: My batch has a yellow/orange tint. Is this normal?

A: No. Pure 1-BCBC is a colorless oil or low-melting white solid.

-

Cause: Traces of free bromine (

) or conjugated elimination products (cyclobutenes). -

Risk: Radical initiation leading to polymerization.

-

Action: Perform a Sodium Thiosulfate wash (see Module 2) immediately.

Q2: How do I distinguish the major impurities by NMR?

The two most common impurities are the Hydroxymethyl precursor (incomplete bromination) and the Carboxylic Acid (nitrile hydrolysis).

| Compound | 1H NMR Signature (CDCl3, approx.[1] | Diagnostic Feature |

| 1-BCBC (Target) | 3.60 ppm (s, 2H) | Sharp singlet ( |

| Impurity A (Alcohol) | 3.75-3.85 ppm (d/s, 2H) | Downfield shift; Broad |

| Impurity B (Acid) | 10.0-12.0 ppm (br s, 1H) | Disappearance of Nitrile stretch in IR; Acidic proton. |

| Impurity C (Elimination) | 5.8-6.0 ppm (m) | Vinylic protons (indicates ring opening or exocyclic double bond). |

Module 2: Chemical Purification Protocols

Protocol A: The "Soft" Wash (Removal of Acids & Free Bromine)

Use this as the first step for all commercial batches to stabilize the compound.

Reagents:

-

Saturated aq.

-

10% aq.

(Sodium Thiosulfate) -

Diethyl Ether (

) or MTBE (Methyl tert-butyl ether)

Step-by-Step:

-

Dissolution: Dissolve crude 1-BCBC in

(10 mL per gram of compound). Note: Do not use DCM if you plan to distill later, as it is harder to strip completely without heating. -

Reductive Wash: Wash the organic layer with 10%

(2 x 5 mL/g).-

Observation: The orange color should fade to pale yellow/colorless.

-

-

Base Wash: Wash with Sat.

(2 x 5 mL/g). -

Drying: Dry over anhydrous

(15 min), filter, and concentrate in vacuo at <30°C .

Protocol B: Silica Gel Chromatography (Removal of Alcohol Precursor)

Required if NMR shows >2% 1-(Hydroxymethyl)cyclobutane-1-carbonitrile.

The Challenge: The alcohol and the bromide have similar

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Loading: Dissolve crude in minimum DCM.

-

Eluent System:

-

Start: 100% Hexanes (Elutes non-polar elimination products).

-

Gradient: 0%

20% DCM in Hexanes. -

Target Elution: 1-BCBC usually elutes around 10-15% DCM.

-

Impurity Elution: The alcohol (Impurity A) is much more polar and will stick to the baseline or elute only with >50% DCM/EtOAc.

-

Module 3: High-Vacuum Distillation (The "High Risk" Option)

Only recommended for batches >50g where chromatography is impractical. Requires strict temperature control.

Critical Warning: Do not exceed a pot temperature of 80°C . The cyclobutane ring strain combined with the nitrile group makes this compound susceptible to thermal decomposition (releasing HCN or HBr).

Equipment:

-

Short-path distillation head (minimize thermal exposure time).

-

High vacuum pump (<1 mmHg / <1 Torr).

-

Oil bath with digital temperature control.

Procedure:

-

Inert Atmosphere: Flush the system with Argon.

-

Vacuum: Apply full vacuum. You need <1 mmHg.[1]

-

Heating: Slowly ramp oil bath to 50°C.

-

Collection:

-

Fraction 1 (Fore-run): Residual solvents and volatile cyclobutenes.

-

Fraction 2 (Main): 1-BCBC.

-

Expected BP: ~60-70°C at 0.5 mmHg (Estimated based on analog boiling points).

-

-

-

Stop Condition: If the pot residue turns dark brown/black, STOP immediately . This indicates polymerization.

Module 4: Workflow Visualization

Decision Tree: Purification Strategy

Caption: Logic flow for selecting the appropriate purification method based on impurity profile and batch size.

Module 5: Storage & Stability FAQs

Q: Can I store this at room temperature? A: No. Commercial suppliers often ship on ice packs for a reason.

-

Protocol: Store at 2°C to 8°C (Refrigerator) or -20°C for long term.

-

Environment: Store under Argon or Nitrogen. Moisture will slowly hydrolyze the nitrile to the amide. Light can degrade the C-Br bond.

Q: The compound solidified in the fridge. How do I melt it safely? A: Do not use a heat gun.

-

Allow it to warm to room temperature naturally in a desiccator.

-

Rapid heating of the solid can cause localized hot spots and decomposition.